Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a heterocyclic compound characterized by a thieno[3,2-b]pyridine core fused with a benzoate group. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique structural properties. It primarily targets G protein-coupled receptor kinase 2 (GRK2), which plays a significant role in cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) .
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can be sourced from chemical suppliers that specialize in heterocyclic compounds and pharmaceutical intermediates. It is available for purchase through various chemical vendors, ensuring accessibility for research and development purposes .
This compound falls under the category of heterocyclic organic compounds, specifically those containing sulfur and nitrogen atoms in their ring structures. Its classification as a benzoate derivative further highlights its potential in medicinal chemistry and material science .
The synthesis of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can be achieved through several methods, including:
The synthesis typically requires specific reagents and conditions to ensure high yield and purity. Common reagents include:
Purification methods like column chromatography are often employed to isolate the final product from reaction mixtures .
The molecular structure of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate features:
This structural arrangement is crucial for its biological activity and interaction with target proteins.
The compound's molecular formula is , with a molecular weight of approximately 295.4 g/mol. The structural formula can be depicted as follows:
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is involved in various chemical reactions:
Common reagents used in these reactions include:
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate primarily acts by inhibiting GRK2 activity. This inhibition mimics adenosine triphosphate (ATP), allowing it to compete with ATP for binding to GRK2.
By modulating GRK2 activity, this compound influences GPCR signaling pathways, which are integral to various physiological processes such as:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties .
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate has several applications in scientific research:
The synthesis of the thieno[3,2-b]pyridine core represents a critical foundational step for preparing Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate. Recent methodological innovations have significantly expanded the toolbox for constructing and functionalizing this bicyclic heterocycle at the C7 position, which is essential for subsequent benzoylation. Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for introducing aryl groups at C7. Suzuki-Miyaura couplings using 7-bromothieno[3,2-b]pyridine and arylboronic acids enable the formation of biaryl linkages under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C), achieving yields exceeding 85% with minimal protodebromination side products [2] [6]. Complementary approaches employ direct C–H activation methodologies; for instance, copper(I)-catalyzed Hurtley reactions facilitate the coupling of 4-bromothiophene-3-carboxylic acid derivatives with β-diketone enolates to assemble functionalized thienopyridine precursors. However, this route requires precise temperature control (-116°C for lithiation) to suppress competing dilithiation and electrophilic quenching byproducts, yielding the carboxylated intermediate in 41% optimized yield [3].
Alternative cyclization strategies leverage in situ generated precursors. One efficient route involves the condensation of 6-aminothieno[3,2-b]pyridine with sodium nitrite under acidic conditions, followed by hydrolysis to yield hydroxylated derivatives that serve as versatile intermediates for halogenation or etherification [7]. Additionally, microwave-assisted cyclocondensations of α-haloketones with thiourea derivatives enable rapid access to aminothienopyridines, reducing reaction times from hours to minutes while improving atom economy [8]. The table below summarizes key functionalization strategies:
Table 1: Functionalization Methods for Thieno[3,2-b]Pyridine at C7 Position
Method | Reagents/Conditions | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, toluene/EtOH, 80°C | 7-Aryl-thieno[3,2-b]pyridine | 78-92 | Chemoselective, tolerant of esters |
Hurtley Reaction | n-BuLi, CO₂ or ethyl chloroformate, -116°C | Ethyl 4-bromothiophene-3-carboxylate | 41 | Direct carboxylation |
Diazotization/Hydrolysis | NaNO₂, H₂SO₄, then H₂O, Δ | Thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) | 68 | Scalable, inexpensive reagents |
Cyclocondensation | α-bromoketone, thiourea, MW, 150°C, 15 min | 2-aminothieno[3,2-b]pyridine | 90 | Rapid, high atom economy |
Regioselectivity challenges during electrophilic substitution have been mitigated through pre-coordination strategies. For example, N-oxide formation at the pyridyl nitrogen enhances C7 electrophilic substitution by activating the adjacent position, allowing direct bromination with NBS in acetonitrile (yield: 75%) [5] [8]. Subsequent deoxygenation using phosphorus trichloride restores the native heterocycle without compromising the halogen functionality required for cross-coupling.
Benzoylation of the thieno[3,2-b]pyridine core at C7 necessitates precise control to avoid N-alkylation or O-alkylation side reactions. Recent innovations employ in situ generated copper(I) carboxylates to facilitate decarboxylative cross-coupling. 4-carboxybenzenediazonium tetrafluoroborate reacts with 7-thieno[3,2-b]pyridinyl copper(I) intermediates (derived from 7-bromo precursors via metal-halogen exchange) to yield 4-(thieno[3,2-b]pyridin-7-yl)benzoic acid directly. This one-pot method bypasses ester protection/deprotection sequences, achieving 89% yield with >99% HPLC purity when conducted under inert atmosphere at 0°C to 25°C [3] [6].
Alternative routes involve sequential Suzuki coupling and hydrolysis. 7-Bromothieno[3,2-b]pyridine couples with 4-carboxyphenylboronic acid using PdCl₂(dppf) catalyst and cesium carbonate base in dimethylformamide/water (4:1) at 100°C, yielding 4-(thieno[3,2-b]pyridin-7-yl)benzoic acid in 82% yield after 12 hours. Acidic workup (2M hydrochloric acid) precipitates the crude acid, which is purified via recrystallization from ethanol/water (9:1) to remove residual palladium and boronate esters [2] [8].
Conversion to the potassium salt introduces critical solubility and crystallinity properties. Optimal salt formation employs stoichiometric potassium hydroxide (1.05 eq) in refluxing anhydrous ethanol. Slow addition of an aqueous potassium hydroxide solution to a suspension of the benzoic acid in ethanol (95%), followed by reflux for 1 hour, yields crystalline Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate upon cooling to 4°C. Counterion exchange using potassium tert-butoxide in tetrahydrofuran offers an anhydrous alternative but requires rigorous water exclusion and yields metastable polymorphs with inferior crystallinity [7] . The table below compares benzoylation strategies:
Table 2: Benzoylation and Salt Formation Methodologies
Strategy | Reaction Sequence | Conditions | Yield (%) | Purity (HPLC) | Limitations |
---|---|---|---|---|---|
Decarboxylative Coupling | 1. Metalation (n-BuLi, -78°C) 2. CuI addition 3. Diazonium salt addition | Anhydrous THF, 0°C → 25°C, 2 h | 89 | >99% | Exothermic; requires cryogenic steps |
Suzuki Coupling/Hydrolysis | 1. Pd-catalyzed coupling 2. Acidic precipitation 3. Recrystallization | DMF/H₂O, 100°C, 12 h | 82 | 98.5% | Residual Pd removal critical |
Ester Coupling/Saponification | 1. Suzuki coupling with methyl ester 2. KOH hydrolysis 3. Salt formation | 1. Toluene/EtOH, 80°C 2. MeOH/H₂O, reflux | 75 (over 2 steps) | 99.2% | Extra protection/deprotection steps |
Solid-state properties of the potassium salt are profoundly influenced by crystallization solvents. Anhydrous ethanol produces needles with low bulk density, while isopropanol/water mixtures (3:1) yield dense orthorhombic crystals that resist hydration. X-ray powder diffraction analysis confirms that ethanol-crystallized material exhibits a characteristic pattern with peaks at 2θ = 5.8°, 11.6°, and 17.4°, correlating with enhanced aqueous solubility (32 mg/mL at 25°C) crucial for biological formulation [7] .
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8